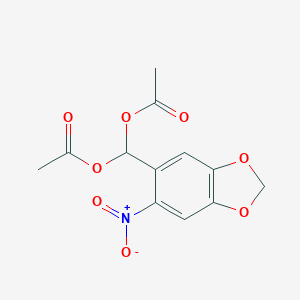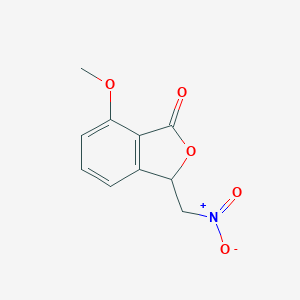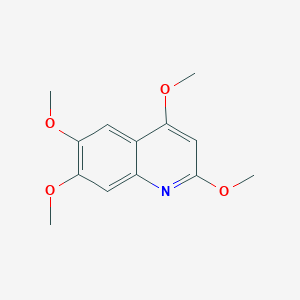![molecular formula C21H17Cl2N3O3 B289261 3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B289261.png)
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly referred to as DM-PIT-1 and is known to have potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of DM-PIT-1 is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
DM-PIT-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. It may also affect the expression of various genes involved in cancer cell growth and survival. In addition, DM-PIT-1 has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DM-PIT-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has demonstrated potential applications in cancer biology and other fields of research. However, there are also some limitations to its use. DM-PIT-1 is a relatively new compound, and its mechanism of action is not fully understood. More research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on DM-PIT-1. One area of research could focus on its potential applications in other fields of research, such as neurobiology, immunology, and infectious diseases. Another area of research could focus on the development of more potent and selective analogs of DM-PIT-1. Additionally, further studies are needed to determine the safety and efficacy of DM-PIT-1 in vivo and its potential use in clinical trials.
Synthesemethoden
DM-PIT-1 can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxyaniline to form 3,5-dichloro-2-(4-methoxyphenylamino)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol and thionyl chloride to obtain DM-PIT-1. The purity of the compound can be confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DM-PIT-1 has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have demonstrated that DM-PIT-1 can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth in vivo. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Eigenschaften
Molekularformel |
C21H17Cl2N3O3 |
|---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-16-6-4-14(5-7-16)20(27)26-19-17(9-15(22)10-18(19)23)21(28)25-12-13-3-2-8-24-11-13/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
InChI-Schlüssel |
MAKDANXEUJKBMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CN=CC=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
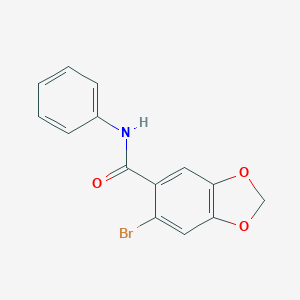
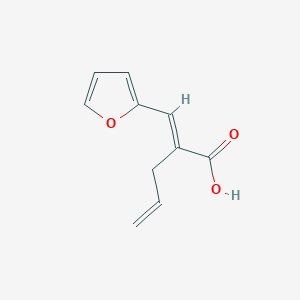
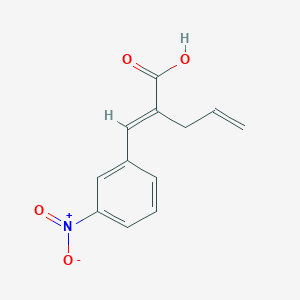
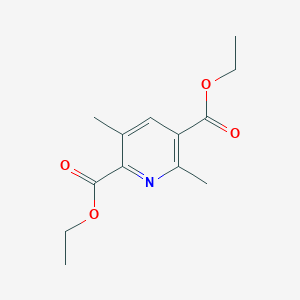
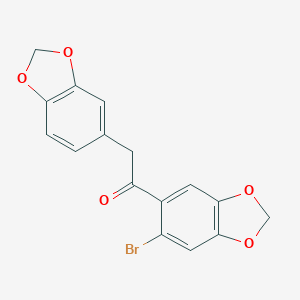
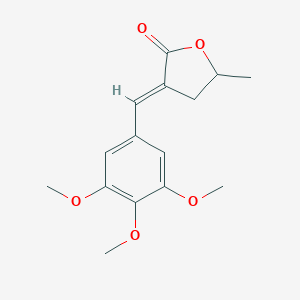
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
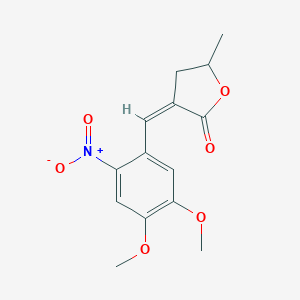
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
